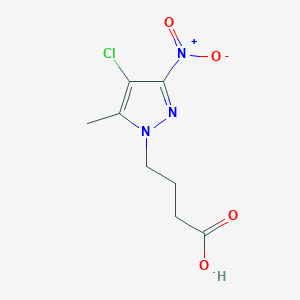![molecular formula C10H11N3O B2626402 4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine CAS No. 2202248-16-4](/img/structure/B2626402.png)
4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine” is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.218. It belongs to the family of pyrazolo[1,5-a]pyrazines, which are nitrogen-containing heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazines typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate . This reaction proceeds via the formation of tert-butyl cyano(pyrazolo[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates .
Molecular Structure Analysis
The molecular structure of “4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine” consists of a pyrazolo[1,5-a]pyrazine core with a cyclopropylmethoxy group attached. Pyrazolo[1,5-a]pyrazines are a class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecules
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which our compound belongs, have been identified as strategic compounds for optical applications . They have tunable photophysical properties and simpler, greener synthetic methodologies compared to other fluorescent molecules . They can be used to study the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Organic Light Emitting Devices
Certain pyrazolo[3,4-b]pyrazines, a related class of compounds, have found wide applications in the chemical industry such as organic light emitting devices . Given the structural similarity, it’s possible that our compound could have similar applications.
Fluorescent Sensors
Pyrazolo[3,4-b]pyrazines are also used as fluorescent sensors . These sensors can be used in a variety of fields, including environmental monitoring, medical diagnostics, and industrial process control.
Nonlinear Optical Materials
Nonlinear optical materials have applications in areas like optical communication, optical signal processing, and laser technology . Pyrazolo[3,4-b]pyrazines have been used in the creation of these materials .
Metal Organic Materials
Metal organic materials are used in a variety of applications, including gas storage, catalysis, and drug delivery . Pyrazolo[3,4-b]pyrazines have been used in the creation of these materials .
Disperse Dyes
Disperse dyes are used in the dyeing of textiles, particularly synthetic fibers . Pyrazolo[3,4-b]pyrazines have been used in the creation of these dyes .
Food Additives
Pyrazolo[3,4-b]pyrazines have been used as food additives . They could potentially be used to enhance flavor, color, or shelf-life of food products.
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidines have been used as an antitumor scaffold . They have shown potential in anticancer activity and enzymatic inhibitory activity .
Zukünftige Richtungen
The future directions for “4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of new synthetic methods and the study of their structure-activity relationships could be valuable areas of research .
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-8(1)7-14-10-9-3-4-12-13(9)6-5-11-10/h3-6,8H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULBAJUPHYESMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CN3C2=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)pyrazolo[1,5-a]pyrazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-(4-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2626327.png)


![(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2626331.png)
![4'-methoxy-N-phenethyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2626333.png)
![3-amino-N-cyclohexyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2626334.png)
![4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine](/img/structure/B2626336.png)

![N-(3-chloro-4-fluorophenyl)-2-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2626339.png)

![3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2626342.png)